2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid
Description
This compound features a benzothiazole core linked to a furan-substituted ethenyl group via a sulfanyl bridge, terminating in an acetic acid moiety. Benzothiazole derivatives are known for their diverse applications in medicinal chemistry and organic synthesis due to their electron-rich aromatic system and ability to participate in π-stacking interactions .
Properties
CAS No. |
852706-24-2 |
|---|---|
Molecular Formula |
C15H11NO3S2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[1-(1,3-benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanylacetic acid |
InChI |
InChI=1S/C15H11NO3S2/c17-14(18)9-20-13(8-10-4-3-7-19-10)15-16-11-5-1-2-6-12(11)21-15/h1-8H,9H2,(H,17,18) |
InChI Key |
CCDXXSIRYJZFTM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CO3)SCC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CO3)SCC(=O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid typically involves multi-step organic reactions One common method starts with the preparation of the benzothiazole and furan intermediates, followed by their coupling through an ethenyl linkage
-
Step 1: Synthesis of Benzothiazole Intermediate
Reagents: 2-aminothiophenol, carbon disulfide, and an oxidizing agent.
Conditions: Reflux in ethanol or another suitable solvent.
-
Step 2: Synthesis of Furan Intermediate
Reagents: Furfural and a suitable base.
-
Step 3: Coupling Reaction
Reagents: Benzothiazole intermediate, furan intermediate, and a coupling agent such as palladium catalyst.
Conditions: Reflux in a suitable solvent under inert atmosphere.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethenyl linkage or the benzothiazole ring, potentially leading to hydrogenated derivatives.
Substitution: The furan and benzothiazole rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Hydrogenated derivatives.
Substitution Products: Halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing the benzothiazole moiety can induce apoptosis in various cancer cell lines. The compound has been evaluated for its efficacy against tumors, demonstrating promising results in inhibiting cell proliferation.
Mechanism of Action
The mechanism by which 2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid exerts its anticancer effects involves the modulation of key signaling pathways associated with cell survival and apoptosis. Specifically, it may influence the expression of proteins involved in the apoptotic cascade, leading to increased cancer cell death.
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
Benzothiazole derivatives have been reported to possess broad-spectrum antimicrobial properties. The compound has shown activity against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents.
Case Study: Antifungal Evaluation
In a study evaluating the antifungal efficacy of benzothiazole derivatives, this compound was tested against several phytopathogenic fungi. Results indicated that this compound exhibited significant antifungal activity compared to standard fungicides, highlighting its potential use in agricultural applications.
Environmental Applications
Biodegradation of Contaminants
Research has explored the degradation pathways of benzothiazole derivatives in wastewater treatment processes. The compound can be utilized as a model for studying the biodegradation of related contaminants, contributing to environmental remediation strategies.
Case Study: Wastewater Treatment
A laboratory-scale experiment demonstrated that specific benzothiazole compounds could be effectively removed from wastewater using vegetated treatment wetlands. The study found that the presence of vegetation significantly enhanced the removal efficiency of these compounds, indicating their potential application in bioremediation efforts.
Material Science Applications
Optical Materials
The structural properties of benzothiazole derivatives have led to their exploration as optical materials. The compound's ability to form stable complexes with metals can be harnessed for developing new materials with specific optical properties.
Case Study: Synthesis and Characterization
A structural study involving the synthesis of novel benzothiazole-based complexes revealed their potential use in photonic devices. The synthesized materials exhibited desirable optical characteristics, making them suitable candidates for further development in electronic applications.
Data Tables
Mechanism of Action
The mechanism of action of 2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and furan rings can interact with active sites through hydrogen bonding, π-π stacking, and hydrophobic interactions. The sulfanyl-acetic acid group can form covalent bonds with nucleophilic residues, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole and Sulfanyl Linkages
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone
- Structure: Benzothiazole linked to phenylethanone via a sulfanyl group.
- Key Differences: Replaces the furan-ethenyl-acetic acid chain with a phenylethanone group.
- Properties: Used as an intermediate in Michael and Knoevenagel reactions due to its β-keto-sulfone functionality . The absence of the acetic acid group reduces polarity compared to the target compound.
2-[4-(1,3-Benzothiazol-2-yl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetic Acid
- Structure : Benzothiazole fused to a fluorophenyl-substituted imidazole, connected to acetic acid via sulfanyl.
- Key Differences : Incorporates a fluorophenyl-imidazole ring instead of the furan-ethenyl group.
- Molecular weight: 385.4 g/mol .
2-[({[6-(Ethoxycarbonyl)-1,3-benzothiazol-2-yl]carbamoyl}methyl)sulfanyl]acetic Acid
Analogues with Furan Moieties
(Benzenesulfonyl-Furan-2-ylmethyl-Amino)-Acetic Acid
- Structure: Furan linked to benzenesulfonyl and acetic acid via a methylamino bridge.
- Key Differences : Replaces the benzothiazole-ethenyl group with a benzenesulfonyl moiety.
- Properties : The sulfonyl group enhances acidity (pKa ~3–4) and hydrogen-bonding capacity, making it suitable for enzyme inhibition studies. Molecular weight: 295.3 g/mol .
Montelukast
Physicochemical and Functional Comparisons
Biological Activity
The compound 2-{[1-(1,3-benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid (CAS Number: C15H11NO3S2) is a novel organic compound with potential biological activities. Its structure incorporates a benzothiazole moiety, a furan ring, and a sulfanyl group, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The chemical structure is characterized by the following features:
- Benzothiazole ring : Known for its antimicrobial and anticancer properties.
- Furan ring : Associated with antioxidant activities.
- Sulfanyl group : May enhance the compound's reactivity and biological interactions.
The molecular formula is , with a molecular weight of approximately 305.38 g/mol.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that similar benzothiazole-based compounds showed inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the furan ring may also contribute to enhanced antimicrobial activity due to its ability to form reactive oxygen species (ROS).
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells through the activation of caspase pathways . The specific compound may exhibit similar effects, warranting further investigation into its mechanism of action against cancer cell lines.
Antioxidant Activity
The furan moiety is known for its antioxidant properties, which can help in scavenging free radicals. This activity is crucial in preventing oxidative stress-related diseases. Preliminary assays suggest that derivatives containing furan rings exhibit significant antioxidant activity, which could be beneficial in therapeutic applications .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Inhibitory against E. coli and S. aureus | |
| Anticancer | Induces apoptosis in cancer cells | |
| Antioxidant | Scavenges free radicals |
Case Study: Anticancer Mechanism
In a controlled study involving similar benzothiazole derivatives, researchers observed that these compounds inhibited tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, where increased levels of pro-apoptotic proteins were noted . This suggests that this compound may share this mechanism.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid, and how can reaction progress be monitored?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with precursors like 2-hydrazinobenzothiazole and furan-2-yl derivatives. Reactions are conducted in polar aprotic solvents (e.g., ethanol, dichloromethane) under reflux conditions to optimize yield. Thin-layer chromatography (TLC) is critical for monitoring reaction completion and intermediate purity . For final product validation, combine TLC with spectroscopic methods (e.g., NMR, IR) and mass spectrometry (MS) to confirm structural integrity .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to resolve the benzothiazole and furanyl moieties, FT-IR to confirm sulfanyl and acetic acid functional groups, and high-resolution mass spectrometry (HRMS) for molecular weight validation. For purity assessment, employ HPLC with UV detection (λ = 254 nm) or TLC with iodine staining .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Design stability studies under controlled pH (e.g., buffers at pH 2–9), temperature (4°C to 50°C), and light exposure. Use accelerated degradation tests (e.g., 40°C/75% relative humidity) and analyze degradation products via LC-MS. Reference environmental fate studies to predict hydrolytic or oxidative pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?
- Methodological Answer : Systematically modify substituents on the benzothiazole (e.g., electron-withdrawing groups at C-6) and furan (e.g., halogenation at C-5) to evaluate pharmacological effects. Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking to correlate structural changes with activity. Prioritize derivatives with enhanced sulfanyl group reactivity for targeted interactions .
Q. How should researchers address contradictory data in biological activity assays?
- Methodological Answer : Employ a split-split-plot experimental design to isolate variables (e.g., concentration, cell line variability). Validate assays with positive/negative controls and replicate experiments across independent labs. Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and confirm reproducibility .
Q. What methodologies are suitable for evaluating the compound’s environmental impact and biodegradation?
- Methodological Answer : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL):
- Abiotic degradation : Test photolysis (UV light) and hydrolysis (aqueous buffers).
- Biotic degradation : Use soil/water microcosms with LC-MS/MS to track metabolite formation.
- Ecotoxicity : Conduct Daphnia magna or Aliivibrio fischeri assays to assess acute toxicity .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases, GPCRs). Parameterize the sulfanyl-acetic acid group for flexible docking and validate with molecular dynamics (MD) simulations (NAMD/GROMACS). Cross-reference with experimental IC50 values to refine binding affinity predictions .
Q. What strategies are recommended for optimizing synthetic yield while minimizing byproducts?
- Methodological Answer : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, a central composite design can identify ideal reflux duration and stoichiometric ratios. Employ scavenger resins (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates and reduce side reactions .
Safety and Handling
Q. What precautions are necessary for safe handling and storage of this compound?
- Methodological Answer : Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation. Use fume hoods for synthesis and wear PPE (nitrile gloves, lab coat). Consult safety data sheets (SDS) for benzothiazole analogs to anticipate irritancy risks. Dispose of waste via certified chemical disposal services .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
